N-(4-methoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
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Description
N-(4-methoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple nitrogen atoms and a methoxyphenyl group that may influence its biological interactions. Its structural complexity suggests potential for various pharmacological applications.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties. For instance, derivatives such as N-(4-methoxyphenyl)pentanamide have been shown to exhibit significant activity against Toxocara canis, a parasitic roundworm. The bioassays indicated that this derivative affects parasite viability in a time- and concentration-dependent manner while exhibiting lower cytotoxicity to human and animal cell lines compared to established treatments like albendazole .
Table 1: Antiparasitic Activity of N-(4-Methoxyphenyl) Derivatives
Compound | Target Parasite | IC50 (µM) | Cytotoxicity (Human Cell Lines) | Selectivity Index |
---|---|---|---|---|
N-(4-methoxyphenyl)pentanamide | Toxocara canis | 15 | Low (30% reduction at 500 µM) | >10 |
Albendazole | Toxocara canis | 10 | High (50% reduction at 500 µM) | <10 |
The mechanism by which N-(4-methoxyphenyl)-based compounds exert their antiparasitic effects may involve disruption of metabolic processes within the parasites. The ability to penetrate the blood-brain barrier (BBB) is also noteworthy, as it suggests potential for treating central nervous system infections caused by parasites .
Cytotoxicity Studies
Cytotoxicity assessments indicate that while some derivatives demonstrate effective antiparasitic activity, they also possess a favorable safety profile. In vitro studies on human cell lines (e.g., SH-SY5Y and Vero cells) revealed significantly reduced cytotoxicity for N-(4-methoxyphenyl)pentanamide compared to albendazole. This is critical for developing safer therapeutic agents against parasitic infections .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies suggest that N-(4-methoxyphenyl) derivatives exhibit favorable drug-likeness profiles. Parameters such as solubility and permeability across biological membranes are essential for drug development. The compound's ability to function as a CYP inhibitor indicates its potential interactions within metabolic pathways, which is crucial for understanding its pharmacological behavior .
Case Studies and Research Findings
Research findings emphasize the need for novel anthelmintic agents due to the increasing resistance observed with traditional drugs. The promising results from studies on N-(4-methoxyphenyl) derivatives point towards their potential as effective alternatives in treating helminth infections.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-16-12-10-15(11-13-16)24-21(28)14-30-23-26-18-7-3-2-6-17(18)22-25-19-8-4-5-9-20(19)27(22)23/h2-13H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZQRAVHGQQDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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